Tert-butyl 3,5-dinitrobenzoate

Catalog No.
S664438
CAS No.
5342-97-2
M.F
C11H12N2O6
M. Wt
268.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3,5-dinitrobenzoate

CAS Number

5342-97-2

Product Name

Tert-butyl 3,5-dinitrobenzoate

IUPAC Name

tert-butyl 3,5-dinitrobenzoate

Molecular Formula

C11H12N2O6

Molecular Weight

268.22 g/mol

InChI

InChI=1S/C11H12N2O6/c1-11(2,3)19-10(14)7-4-8(12(15)16)6-9(5-7)13(17)18/h4-6H,1-3H3

InChI Key

JETCTPYQTQUQPA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Organic Synthesis Precursor

The key feature of Tert-butyl 3,5-dinitrobenzoate lies in its nitro groups (NO2) positioned at the 3rd and 5th carbons of the benzene ring. These nitro groups are electron-withdrawing, making the ring susceptible to nucleophilic aromatic substitution reactions []. This property allows researchers to utilize Tert-butyl 3,5-dinitrobenzoate as a starting material for synthesizing various aromatic compounds. By introducing different nucleophiles, scientists can create diverse functional groups on the benzene ring, leading to the development of novel molecules with specific properties.

Aromatic Amine Detection

Tert-butyl 3,5-dinitrobenzoate can also be employed for the qualitative detection of aromatic amines. Due to the electrophilic nature of the nitro groups, the compound reacts with aromatic amines to form colored derivatives []. This color change can be visually observed, providing a simple test for the presence of aromatic amines in a sample.

Potential for Material Science Applications

The nitro functionality of Tert-butyl 3,5-dinitrobenzoate suggests its potential use in the development of new materials. The nitro groups can participate in various reactions, enabling the creation of polymers or other functional materials with tailored properties []. However, further research is needed to explore this specific application.

Tert-butyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C11H12N2O6C_{11}H_{12}N_{2}O_{6} and a molecular weight of approximately 268.22 g/mol. It is classified as an ester, specifically an ester derivative of 3,5-dinitrobenzoic acid. This compound features a tert-butyl group and two nitro groups attached to the benzene ring, which significantly influences its chemical reactivity and physical properties. Tert-butyl 3,5-dinitrobenzoate is characterized by its density of 1.337 g/cm³ and a boiling point of 376.5 °C at standard atmospheric pressure .

Tert-butyl 3,5-dinitrobenzoate itself does not have a known mechanism of action in biological systems. It functions as a precursor or intermediate for the synthesis of other molecules with potential biological activities [].

As with most organic compounds, tert-butyl 3,5-dinitrobenzoate should be handled with care in a laboratory setting. Specific safety data is limited, but general precautions for organic compounds apply:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Work in a well-ventilated fume hood to avoid inhalation.
  • Handle with care to avoid skin contact.
  • Dispose of waste according to proper chemical waste disposal procedures.

  • Electrophilic Substitution: The nitro groups can direct electrophilic substitution reactions on the aromatic ring.
  • Aromatic Amination: It can react with amines to form aromatic amines.
  • Reduction Reactions: The nitro groups can be reduced to amines under appropriate conditions .

These reactions make tert-butyl 3,5-dinitrobenzoate a valuable intermediate in organic synthesis.

Tert-butyl 3,5-dinitrobenzoate can be synthesized through several methods. One common approach involves the following steps:

  • Formation of the Acid Chloride: Reacting 3,5-dinitrobenzoic acid with phosgene in dichloromethane to form the corresponding acid chloride.
  • Esterification: Treating the acid chloride with tert-butanol in the presence of a base (such as N,N-dimethylformamide) to yield tert-butyl 3,5-dinitrobenzoate.

This synthesis typically requires an inert atmosphere to prevent unwanted side reactions .

Tert-butyl 3,5-dinitrobenzoate serves as an important intermediate in various chemical applications:

  • Organic Synthesis: It is utilized in the synthesis of pharmaceuticals and agrochemicals.
  • Dye Preparation: The compound can be used in preparing various dyes due to its reactive functional groups.
  • Research: It is often employed in academic research for studying reaction mechanisms involving nitro compounds .

Tert-butyl 3,5-dinitrobenzoate shares similarities with several other compounds that contain nitro and ester functionalities. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
Methyl 3,5-dinitrobenzoateC9H8N2O6C_{9}H_{8}N_{2}O_{6}Methyl ester variant; used similarly in organic synthesis.
Ethyl 3,5-dinitrobenzoateC10H10N2O6C_{10}H_{10}N_{2}O_{6}Ethyl ester; exhibits similar reactivity patterns.
Propyl 3,5-dinitrobenzoateC11H12N2O6C_{11}H_{12}N_{2}O_{6}Propyl ester; used in dye synthesis and organic reactions.

Uniqueness of Tert-butyl 3,5-Dinitrobenzoate

What sets tert-butyl 3,5-dinitrobenzoate apart from these similar compounds is primarily its bulky tert-butyl group, which can influence steric effects during

XLogP3

2.8

Other CAS

5342-97-2

Wikipedia

Tert-Butyl 3,5-dinitrobenzoate

Dates

Modify: 2023-08-15

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